molecular formula C16H9Cl2F3N2O2 B2768552 2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate CAS No. 672951-05-2

2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate

Cat. No.: B2768552
CAS No.: 672951-05-2
M. Wt: 389.16
InChI Key: OTGGZRGDUQSVIL-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a complex organic compound that features a dichlorophenyl group and a benzimidazole moiety with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with 2,4-Dichlorophenyl Acetate: The final step involves the esterification of the benzimidazole derivative with 2,4-dichlorophenyl acetate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. For example, microreactor systems can be employed to achieve precise control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives and modified phenyl esters, depending on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl 2-[1H-benzimidazol-1-yl]acetate: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activities.

    2,4-Dichlorophenyl 2-[2-methyl-1H-1,3-benzimidazol-1-yl]acetate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate distinguishes it from similar compounds by enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(2,4-dichlorophenyl) 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F3N2O2/c17-9-5-6-13(10(18)7-9)25-14(24)8-23-12-4-2-1-3-11(12)22-15(23)16(19,20)21/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGGZRGDUQSVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)OC3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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